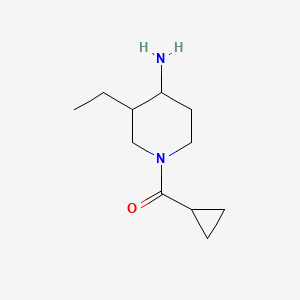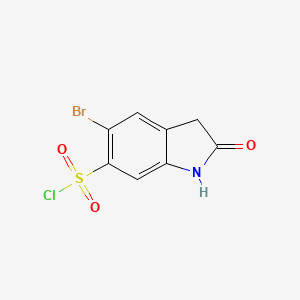
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an oxo group on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-oxo-2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by the introduction of the sulfonyl chloride group at the 6-position using chlorosulfonic acid. The reaction conditions often involve the use of solvents like dichloromethane and require careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as coupled products with extended carbon chains.
Scientific Research Applications
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom and oxo group can also participate in non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonamide
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonate
- 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonothioate
Uniqueness
5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, while the bromine atom and oxo group provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H5BrClNO3S |
|---|---|
Molecular Weight |
310.55 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO3S/c9-5-1-4-2-8(12)11-6(4)3-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) |
InChI Key |
FXTDPGJQRRTQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
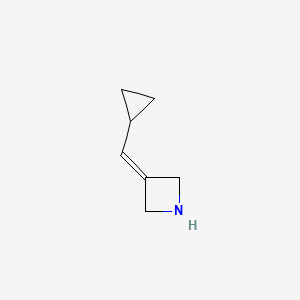
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

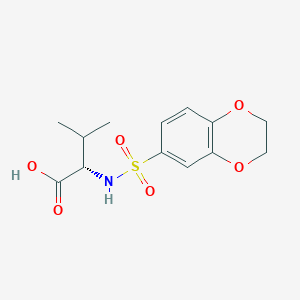
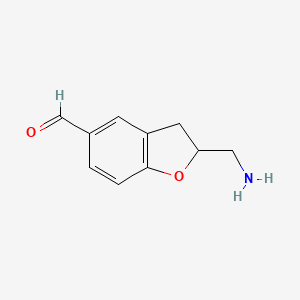

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
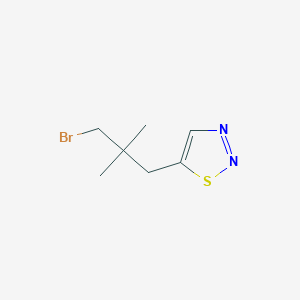
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
